molecular formula C15H8Cl2N2O4 B6069223 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B6069223
M. Wt: 351.1 g/mol
InChI Key: DGCSWTQMHJGREL-UHFFFAOYSA-N
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Description

5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a furan ring substituted with a 3,4-dichlorophenyl group and a diazinane-2,4,6-trione moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Preparation of 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde: This intermediate can be synthesized by the reaction of 3,4-dichlorobenzaldehyde with furan in the presence of a suitable catalyst.

    Condensation Reaction: The 5-(3,4-dichlorophenyl)furan-2-carbaldehyde is then condensed with barbituric acid (1,3-diazinane-2,4,6-trione) under basic conditions to form the desired product.

The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The carbonyl groups in the diazinane-2,4,6-trione moiety can be reduced to form corresponding alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the diazinane-2,4,6-trione moiety.

    Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring and the dichlorophenyl group may play a role in binding to these targets, while the diazinane-2,4,6-trione moiety could be involved in modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[5-(4-Methoxyphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
  • 5-[[5-(4-Chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

The presence of the 3,4-dichlorophenyl group in 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione distinguishes it from other similar compounds. This substitution pattern can influence the compound’s biological activity and chemical reactivity, making it a unique candidate for further research and development.

Properties

IUPAC Name

5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O4/c16-10-3-1-7(5-11(10)17)12-4-2-8(23-12)6-9-13(20)18-15(22)19-14(9)21/h1-6H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSWTQMHJGREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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